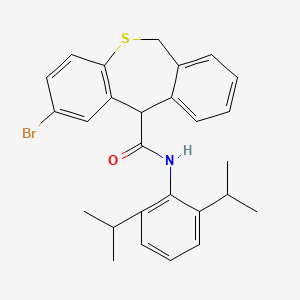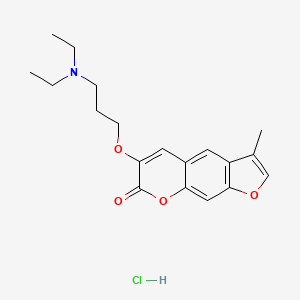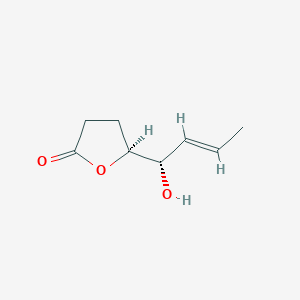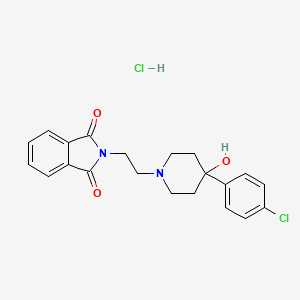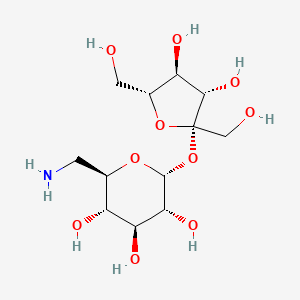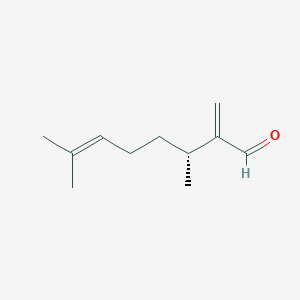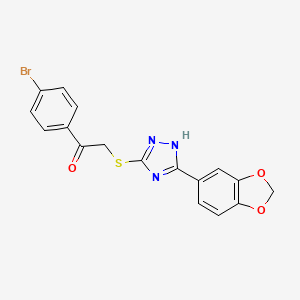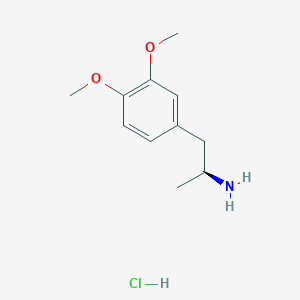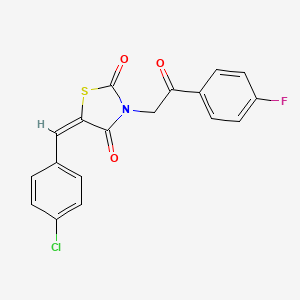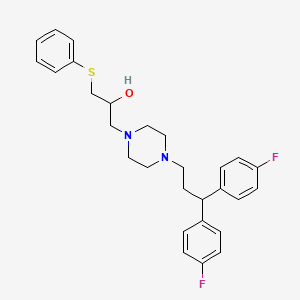
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,3-Bis(4-fluorophenyl)propyl bromide and 2-hydroxy-3-phenylthiopropylamine. These intermediates are then reacted with piperazine under specific conditions, such as controlled temperature and pH, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogenation or other substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,3-Bis(4-chlorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-methylthiopropyl)piperazine
Uniqueness
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
143759-81-3 |
|---|---|
Fórmula molecular |
C28H32F2N2OS |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-[4-[3,3-bis(4-fluorophenyl)propyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C28H32F2N2OS/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)14-15-31-16-18-32(19-17-31)20-26(33)21-34-27-4-2-1-3-5-27/h1-13,26,28,33H,14-21H2 |
Clave InChI |
BCBFSELUQRDRIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


